N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-12-4-2-5-14(8-12)20-10-13(9-16(20)22)19-17(23)11-3-1-6-15(7-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKDWBRZJIOZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Attachment of the Nitrobenzamide Moiety: The final step involves the formation of the nitrobenzamide moiety through a nucleophilic substitution reaction, where the amine group of the pyrrolidinone ring reacts with a nitrobenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The target compound’s pyrrolidinone ring contrasts with the pyrido-pyrimidinone in and the sulfone-containing tetrahydrothiophene in . Pyrrolidinones are associated with improved metabolic stability compared to pyrido-pyrimidinones, which may confer better bioavailability .
Substituent Effects :
- The 3-nitro group in the target compound and provides electron-withdrawing effects, which may stabilize aromatic π-π interactions in target binding. In contrast, flutolanil’s 2-trifluoromethyl group offers steric bulk and lipophilicity, favoring hydrophobic binding pockets.
- The 3-fluorophenyl group in the target compound differs from the 2-fluorophenyl in , which could alter steric and electronic interactions with biological targets.
Biological Relevance: Flutolanil and inabenfide are agrichemicals, suggesting benzamides with bulky substituents (e.g., trifluoromethyl, hydroxybenzyl) are optimized for pesticidal activity. The target compound’s nitro and fluoro groups may instead target mammalian enzymes or receptors. Fluorofentanyl analogs (e.g., 3-fluorofentanyl in ) share the 3-fluorophenyl motif but feature piperidine cores, highlighting how minor structural changes (pyrrolidinone vs. piperidine) drastically alter pharmacological profiles (e.g., opioid vs. non-opioid activity) .
Research Findings and Data Tables
Physicochemical Properties (Predicted)
Structural Activity Relationships (SAR)
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring, a nitro group, and a fluorophenyl moiety, which contribute to its biological activity. The presence of the nitro group is particularly important as it has been associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.
1. Antimicrobial Activity
Nitro-containing compounds like this compound exhibit significant antimicrobial properties. These compounds are known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and induce cell death. This mechanism is similar to that observed in established antibiotics such as metronidazole, which also contains a nitro group .
2. Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, derivatives of nitrobenzamides have shown effectiveness in inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammation pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory cytokines such as IL-1β and TNF-α .
3. Antitumoral Activity
The antitumoral potential of this compound has been highlighted in studies focusing on cancer treatment. Nitroaromatic compounds are often activated under hypoxic conditions typical of tumor microenvironments, making them suitable candidates for targeted cancer therapies. Preliminary findings suggest that this compound may act as a hypoxia-activated prodrug, selectively affecting cancer cells while sparing normal tissues .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Reduction to Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to cytotoxic effects.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and tumor progression, suggesting its role as a multi-target therapeutic agent .
Case Studies
Several case studies have explored the efficacy of nitro-containing compounds similar to this compound:
Q & A
Q. What are the key considerations for synthesizing N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide with high yield and purity?
Methodological Answer: Synthesis involves multi-step reactions, including:
Formation of the pyrrolidinone core : Cyclization of γ-aminobutyric acid derivatives with 3-fluorophenyl substituents under acidic conditions .
Amide coupling : Reacting the pyrrolidinone intermediate with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) .
Optimization parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Use of DMAP for regioselective acylation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | H2SO4, 80°C, 6 hr | 65 | 90 | |
| 2 | DCC, DMAP, DMF, RT | 78 | 95 |
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: Analytical techniques include:
- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for nitrobenzamide protons; 19F NMR for fluorophenyl groups) .
- HPLC-MS : Quantifies purity and molecular weight (e.g., m/z 385.3 [M+H]+) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidinone ring and nitrobenzamide orientation .
Q. Table 2: Key Analytical Parameters
| Technique | Key Peaks/Features | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | δ 5.2–5.5 (pyrrolidinone H) | Core structure validation | |
| HPLC | Retention time: 12.3 min | Purity assessment |
Q. What preliminary biological activities are associated with this compound?
Methodological Answer: Initial assays focus on:
- Enzyme inhibition : Dose-dependent inhibition of kinases (IC50 ≤ 10 µM) via nitro group-mediated electron withdrawal .
- Receptor binding : Fluorophenyl groups enhance affinity for G-protein-coupled receptors (GPCRs) in radioligand assays .
- Cytotoxicity screening : IC50 values in cancer cell lines (e.g., HepG2, MCF-7) guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, nitro group) influence bioactivity?
Methodological Answer: SAR strategies :
- Fluorine substitution : 3-Fluorophenyl vs. 4-fluorophenyl analogs show 2–3× differences in kinase inhibition due to steric/electronic effects .
- Nitro group replacement : Replacing -NO2 with -CF3 reduces cytotoxicity but improves solubility .
- Pyrrolidinone ring modification : Saturation of the ring increases metabolic stability in hepatic microsome assays .
Q. Table 3: SAR Comparison
| Modification | Bioactivity (IC50, µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 8.2 ± 0.5 | 0.12 | |
| 4-Fluorophenyl | 18.9 ± 1.1 | 0.09 |
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?
Methodological Answer:
Assay standardization : Use uniform cell lines (e.g., ATCC-certified HepG2) and controls (e.g., staurosporine for kinase inhibition) .
Batch consistency : Verify compound purity (>98%) via orthogonal methods (e.g., NMR + HPLC) .
Mechanistic studies : Employ isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational methods are used to predict target interactions?
Methodological Answer:
- Molecular docking : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., CDK2, PDB: 1H1P) .
- MD simulations : Assess stability of ligand-receptor complexes (100 ns simulations in GROMACS) .
- QSAR modeling : Electron-withdrawing groups (e.g., -NO2) correlate with improved IC50 values (R² = 0.82) .
Q. How can enzyme kinetics elucidate the mechanism of action?
Methodological Answer:
- Steady-state kinetics : Measure Km and Vmax using Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Pre-steady-state analysis : Stopped-flow fluorescence detects conformational changes in enzymes upon binding .
Q. What challenges arise in optimizing stereochemistry during synthesis?
Methodological Answer:
Q. How does the oxopyrrolidin ring’s stability impact formulation development?
Methodological Answer:
- pH-dependent degradation : The lactam ring hydrolyzes under acidic conditions (t1/2 = 2 hr at pH 3) .
- Stabilization strategies : Lyophilization with trehalose or cyclodextrin inclusion complexes improves shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
